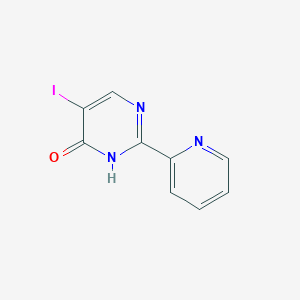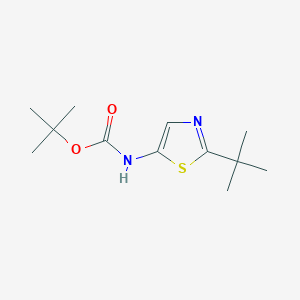
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate typically involves the reaction of tert-butyl isocyanate with a thiazole derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, tert-butyl isocyanate can be reacted with 2-(tert-butyl)thiazole-5-amine in the presence of a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (2-chlorothiazol-5-yl)carbamate
- tert-Butyl (2-vinylthiazol-5-yl)carbamate
Uniqueness
tert-Butyl (2-(tert-butyl)thiazol-5-yl)carbamate is unique due to the presence of two tert-butyl groups, which can influence its chemical reactivity and biological activity. The tert-butyl groups provide steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
1934858-96-4 |
|---|---|
Molekularformel |
C12H20N2O2S |
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
tert-butyl N-(2-tert-butyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C12H20N2O2S/c1-11(2,3)9-13-7-8(17-9)14-10(15)16-12(4,5)6/h7H,1-6H3,(H,14,15) |
InChI-Schlüssel |
SORNTCZPKNKENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(S1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


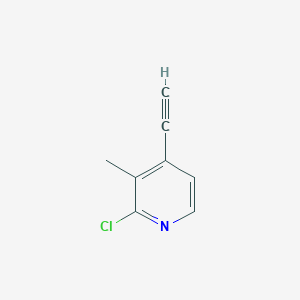
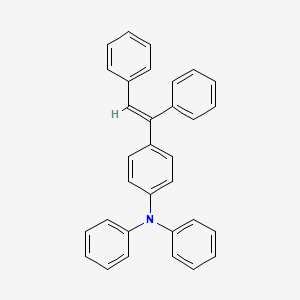

![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)



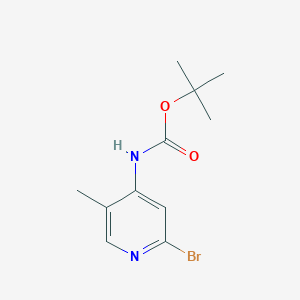
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
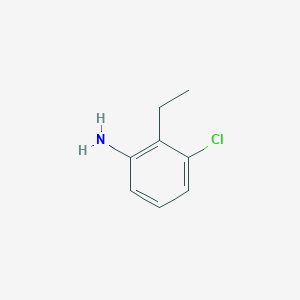
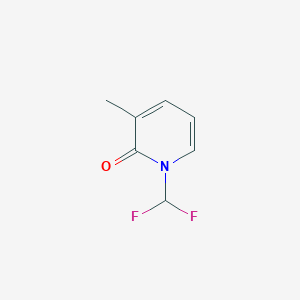
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)

